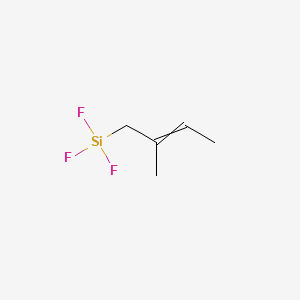
Trifluoro(2-methyl-2-butenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro(2-methyl-2-butenyl)silane is an organosilicon compound with the molecular formula C5H9F3Si and a molecular weight of 154.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a silicon atom, which is further bonded to a 2-methyl-2-butenyl group. It is a colorless liquid that is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trifluoro(2-methyl-2-butenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butenyl lithium with trifluorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from coming into contact with moisture or oxygen. The reaction is exothermic and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which are essential for optimizing the yield and purity of the product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoro(2-methyl-2-butenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Trifluoro(2-methyl-2-butenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of trifluoro(2-methyl-2-butenyl)silane involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which allows it to participate in a variety of chemical reactions. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Trifluoromethyltrimethylsilane: Similar to trifluoro(2-methyl-2-butenyl)silane, this compound is used in the synthesis of trifluoromethyl-containing compounds.
Uniqueness
This compound is unique due to its specific structure, which combines a trifluoromethyl group with a 2-methyl-2-butenyl group. This unique structure allows it to participate in a variety of chemical reactions that are not possible with other trifluoromethylsilane compounds .
Propriétés
Formule moléculaire |
C5H9F3Si |
|---|---|
Poids moléculaire |
154.20 g/mol |
Nom IUPAC |
trifluoro(2-methylbut-2-enyl)silane |
InChI |
InChI=1S/C5H9F3Si/c1-3-5(2)4-9(6,7)8/h3H,4H2,1-2H3 |
Clé InChI |
XXPNUJCCKBFOJE-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C[Si](F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


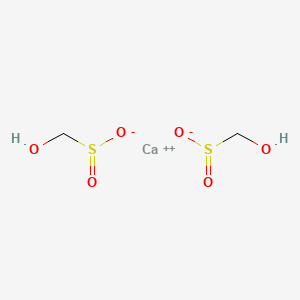
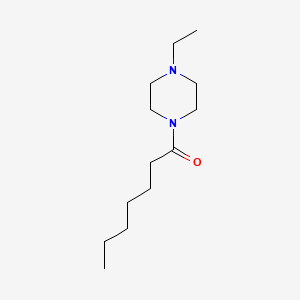
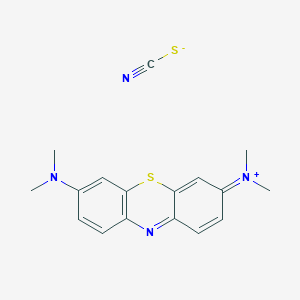
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)

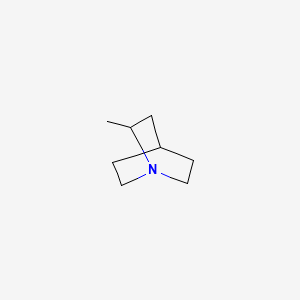
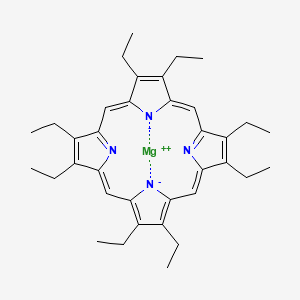


![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
